((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

Catalog No.
S714559
CAS No.
93379-48-7
M.F
C31H30O4
M. Wt
466.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(d...

CAS Number

93379-48-7

Product Name

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

IUPAC Name

[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

Molecular Formula

C31H30O4

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1

InChI Key

OWVIRVJQDVCGQX-VSGBNLITSA-N

SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C
Origin

TADDOL was developed by Dieter Seebach's group in the 1980s [].

Significance

TADDOLs are valuable chiral auxiliaries used to induce chirality in organic synthesis reactions. Their versatility allows them to function as stoichiometric chiral reagents, Lewis acid-mediated catalysts, and even catalysts for hydrogenation and stereoregular metathesis polymerization [].


Molecular Structure Analysis

TADDOL features a central 1,3-dioxolane ring with two dimethyl groups at the 2-positions. This ring is linked to two diphenylmethanol groups at the 4 and 5 positions, with the hydroxyl groups having the (R) configuration [].

Key features:

  • Chirality: The presence of four stereocenters (two carbons on the dioxolane ring and two chiral carbons on the methanol groups) makes TADDOL a chiral molecule. The (4R,5R) configuration denotes the specific arrangement of substituents around these centers [].
  • Rigid Structure: The dioxolane ring and bulky diphenyl groups create a rigid structure, crucial for efficient chiral induction during asymmetric synthesis [].

Chemical Reactions Analysis

Synthesis

TADDOL synthesis typically involves a multi-step process starting with readily available chiral starting materials like L-tartaric acid []. However, the specific reaction pathway may vary depending on the desired chirality of the final product.

Other Relevant Reactions:

  • Asymmetric Synthesis: TADDOL acts as a chiral ligand or catalyst in various asymmetric reactions, including aldol additions, Diels-Alder reactions, and hydrogenation reactions. The rigid structure and defined chirality of TADDOL control the orientation of reacting molecules, leading to the formation of products with a specific stereoisomer [, ].(Equation for a TADDOL-mediated aldol addition can be found in [])
Decomposition

Physical And Chemical Properties Analysis

Data on specific physical properties like melting point and boiling point for TADDOL might be limited due to its chiral nature, potentially leading to multiple crystal forms with varying properties.

  • Solubility: TADDOL exhibits good solubility in organic solvents like dichloromethane, chloroform, and THF [].
  • Stability: TADDOL is generally considered a stable compound under ambient conditions. However, exposure to strong acids or bases might lead to degradation.

TADDOL's mechanism of action in asymmetric synthesis relies on its ability to form a complex with the reaction substrates. The rigid structure and defined chirality of TADDOL control the orientation of the substrates within the complex, directing the reaction towards the formation of a specific stereoisomer []. The exact mechanism can vary depending on the specific reaction and the role of TADDOL (stoichiometric reagent or catalyst).

Further considerations:

  • TADDOL may be a mild skin irritant.
  • Organic solvents used with TADDOL can pose flammability and health hazards.

As a Chiral Ligand:

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol), also known as TADDOL, is a valuable chiral ligand in asymmetric catalysis. Its rigid structure and well-defined chirality make it highly effective in inducing chirality in various chemical reactions. Studies have shown its successful application in:

  • Diels-Alder reactions: TADDOL effectively catalyzes Diels-Alder reactions, leading to the formation of enantiomerically enriched cyclohexenes.
  • Alkylation reactions: Enantioselective alkylation reactions can be achieved using TADDOL-based catalysts, leading to the synthesis of chiral alcohols and amines.
  • Hydrogenation reactions: TADDOL can also be employed in asymmetric hydrogenation reactions, allowing for the production of enantiopure alcohols and ketones.

As a Building Block in Supramolecular Chemistry:

The unique structure of TADDOL makes it a versatile building block in the field of supramolecular chemistry. Its ability to form self-assembled structures with well-defined architectures has led to applications in:

  • Molecular recognition: TADDOL-based molecules can be designed to recognize and bind specific guest molecules with high selectivity, useful in sensor development and drug discovery.
  • Liquid crystals: TADDOL derivatives can be incorporated into liquid crystalline materials, influencing their physical properties and potential applications in displays and photonics.
  • Nanoparticles: TADDOL can be used as a chiral template for the synthesis of nanoparticles with controlled size and chirality, finding applications in catalysis and drug delivery.

As a Scaffolding Molecule in Medicinal Chemistry:

The presence of multiple functional groups and well-defined chirality makes TADDOL an attractive scaffold for the development of new drugs. Its derivatives have been explored for potential applications in:

  • Antiviral therapy: Studies have investigated TADDOL-based compounds for their potential activity against various viruses, including HIV and influenza.
  • Cancer treatment: TADDOL derivatives are being explored for their potential to inhibit cancer cell growth and proliferation.
  • Neurodegenerative diseases: Research is ongoing to investigate the potential of TADDOL-based compounds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

XLogP3

5.2

Wikipedia

(-)-Taddol

Dates

Modify: 2023-08-15

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